3-Bromo-5-fluoro-1-benzofuran

Organic Synthesis Medicinal Chemistry Cross-Coupling

Medicinal chemists require regioselective handles for library synthesis. Generic benzofurans fail to provide orthogonal reactivity. This 3-bromo-5-fluoro scaffold solves dual halogenation needs: - Bromine at C3: Suzuki-Miyaura cross-coupling handle - Fluorine at C5: Inert modulator of pharmacokinetics - Enables SAR deconvolution vs. mono-halogenated analogs Standard purity 95%. Ideal for patentable chemical matter and probe development.

Molecular Formula C8H4BrFO
Molecular Weight 215.021
CAS No. 1388031-11-5
Cat. No. B2688581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-fluoro-1-benzofuran
CAS1388031-11-5
Molecular FormulaC8H4BrFO
Molecular Weight215.021
Structural Identifiers
SMILESC1=CC2=C(C=C1F)C(=CO2)Br
InChIInChI=1S/C8H4BrFO/c9-7-4-11-8-2-1-5(10)3-6(7)8/h1-4H
InChIKeyIFVFKSWGVOIEIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-fluoro-1-benzofuran Scaffold Overview


3-Bromo-5-fluoro-1-benzofuran is a disubstituted halogenated benzofuran scaffold with the molecular formula C8H4BrFO and a molecular weight of 215.02 g/mol. The compound features a benzofuran core with a bromine atom at the 3-position and a fluorine atom at the 5-position . This specific substitution pattern is a key intermediate in the synthesis of bioactive molecules and advanced pharmaceutical compounds. The compound is commercially available for research and development purposes, with a standard purity of 95% . The InChI key for this compound is IFVFKSWGVOIEIM-UHFFFAOYSA-N .

1
Core Workflow
Sequential regioselective cross-coupling
Bromine enables Suzuki-Miyaura; fluorine modulates electronics without competing
2
Key Scaffold Feature
Dual halogen substitution pattern (Br at C3, F at C5)
Enables complex molecule construction from a single building block
3
Selection Context
Medicinal chemistry & materials science intermediate
Research-grade purity supporting lead optimization and SAR studies

3-Bromo-5-fluoro-1-benzofuran Substitution Risks


Substituting 3-bromo-5-fluoro-1-benzofuran with other halogenated benzofuran analogs is not a straightforward or scientifically sound practice. The precise pattern of halogen substitution (bromine at C3, fluorine at C5) critically governs the compound's reactivity in key cross-coupling reactions, such as Suzuki-Miyaura couplings, and its biological activity profile . While in-class analogs like 3-bromobenzofuran (CAS 59214-70-9) or 5-fluorobenzofuran (CAS 24410-59-1) may share the benzofuran core, the absence of the second halogen at the specific position eliminates a critical site for regioselective functionalization and significantly alters the molecule's electronic properties and pharmacophore interactions [REFS-2, REFS-3]. This specific disubstitution pattern makes it a unique and non-interchangeable building block for complex molecule synthesis.

Loss of Regioselective Handle
Mono-halogenated analogs (3-bromobenzofuran or 5-fluorobenzofuran) lack the second reactive site. Substitution may eliminate the orthogonal reactivity needed for sequential functionalization.
Altered Electronic Profile
The combined Br/F pattern fine-tunes electron density and metabolic stability. Swapping to a single-halogen variant can shift both reactivity and biological interaction profiles.
Class-Level SAR May Not Transfer
SAR evidence for the dual-substituted scaffold does not directly apply to mono-substituted compounds. Target-engagement and cell-model endpoints may differ significantly.

3-Bromo-5-fluoro-1-benzofuran Differentiation Evidence


Dual Halogen Handle in Cross-Coupling

The compound provides a unique, dual-halogenated scaffold for sequential functionalization. The 3-bromo position is highly reactive towards palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), while the 5-fluoro substituent modulates the electronic properties of the ring without competing in the coupling event, enabling regioselective derivatization . In contrast, analogs like 3-bromobenzofuran (single halogen) or 5-fluorobenzofuran (lacking the bromine handle) offer only one functionalization site, severely limiting the molecular complexity that can be achieved from a single starting material [1].

Reactive Handles
Cross-study comparable
2 (Br + F) vs. 1 (Br-only) or 0 (F-only)
Under palladium-catalyzed conditions
Enables sequential regioselective derivatization
Reactivity comparison; electronic modulation unaccounted in single-halogen analogs
Organic Synthesis Medicinal Chemistry Cross-Coupling

Synergistic Halogenation Bioactivity

Class-level SAR analysis for benzofuran derivatives strongly indicates that the combined presence of fluorine and bromine substituents significantly enhances biological effects compared to non-halogenated or singly-halogenated analogs. Studies on fluorinated benzofurans show that the introduction of bromine, fluorine, hydroxyl, and/or carboxyl groups improves anti-inflammatory and anticancer properties [1]. Specifically, one study reported that two fluorinated benzofuran compounds with difluorine, bromine, and ester/carboxylic acid groups inhibited cancer cell proliferation by approximately 70% and induced DNA fragmentation by approximately 80% [2]. While this is not a direct head-to-head comparison for 3-bromo-5-fluoro-1-benzofuran itself, it provides a strong class-level inference that this specific disubstituted scaffold is more likely to yield biologically active derivatives than its mono-halogenated or non-halogenated counterparts.

Bioactivity Class SAR
Class-level inference
~70% proliferation inhibition; ~80% DNA fragmentation
Fluorinated benzofuran with bromine, in HCT116 cell model
Reported cell-model response context
Compound-specific data to verify; SAR trend suggests advantage of disubstitution
Medicinal Chemistry SAR Drug Discovery

3-Bromo Pharmacophore for Receptor Affinity

Research on bromobenzofurans as angiotensin II receptor antagonists has demonstrated that the 3-bromo substituent on the benzofuran ring is essential for high AT1 receptor affinity [1]. This finding highlights the specific importance of the 3-bromo group for target engagement. While the target compound also contains a 5-fluoro group, which is known to modulate metabolic stability and binding interactions in many drug classes, the 3-bromo group's role is explicitly defined as a key pharmacophoric element [2]. This contrasts with analogs lacking the 3-bromo group, which would be expected to have significantly lower affinity for this therapeutically relevant target.

3-Br Pharmacophore
Class-level inference
3-bromo described as essential for high AT1 receptor affinity
In vitro angiotensin II binding assays
Supports target-engagement context for AT1 receptor
Qualitative assessment; compound-specific validation recommended
Medicinal Chemistry Pharmacology SAR

3-Bromo-5-fluoro-1-benzofuran Application Scenarios


Regioselective Cross-Coupling for Complex Leads

3-Bromo-5-fluoro-1-benzofuran is an ideal starting material for medicinal chemists aiming to build libraries of novel drug candidates. Its 3-bromo group is a versatile handle for Suzuki-Miyaura and other cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, or vinyl groups . The 5-fluoro group remains inert under these conditions, providing a stable site for modulating pharmacokinetic properties (e.g., metabolic stability) or for further functionalization in a subsequent, orthogonal reaction step. This enables the efficient construction of highly complex, patentable chemical matter that would be difficult to access from simpler, mono-functionalized benzofurans.

Mechanistic SAR of Dual-Substituted Benzofurans

This compound serves as a critical probe for understanding the structure-activity relationships (SAR) of halogenated benzofurans. Researchers can use it to systematically dissect the individual contributions of the bromine and fluorine atoms to a biological response. By comparing its activity to that of 3-bromobenzofuran, 5-fluorobenzofuran, and unsubstituted benzofuran, scientists can deconvolute the role of each halogen in target binding, cellular potency, and selectivity [REFS-1, REFS-2]. Such studies are essential for optimizing lead compounds and generating robust intellectual property in drug discovery programs.

Advanced Materials and Agrochemical Intermediates

Beyond pharmaceuticals, the unique electronic properties imparted by the dual halogen substitution pattern make 3-bromo-5-fluoro-1-benzofuran a valuable precursor for materials science applications. The bromine atom allows for incorporation into conjugated polymers or small-molecule organic semiconductors via cross-coupling, while the electron-withdrawing fluorine atom can fine-tune the HOMO/LUMO levels and solid-state packing of the resulting materials. This scaffold may also serve as an intermediate in the synthesis of novel, fluorinated agrochemicals with enhanced bioactivity and environmental stability, as outlined in patents for herbicidal benzofuran derivatives [2].

Application
Selection Property
Validation Focus
Regioselective Cross-Coupling for Complex Leads
Dual halogen handles
Orthogonal reactivity sequence
Mechanistic SAR of Dual-Substituted Benzofurans
Disubstituted scaffold
Halogen contribution deconvolution
Advanced Materials and Agrochemical Intermediates
Electronic modulation capability
HOMO/LUMO tuning & stability

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